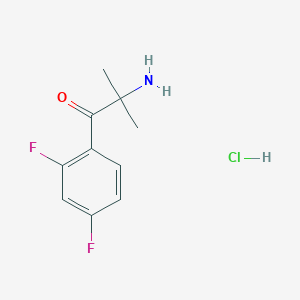

(R)-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1187932-69-9 . It has a molecular weight of 311.16 and a molecular formula of C10H18INO2 .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis of Boc-Protected 2-Benzylpyrrolidines

The compound is utilized in the direct synthesis of Boc-protected 2-benzylpyrrolidines through the addition to activated zinc, aryl halides, and a catalyst. This method allows trapping of the corresponding organozinc reagent (Massah, Ross, & Jackson, 2010).

Asymmetric Nitrile Anion Cyclization

The compound is involved in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This approach yields chiral pyrrolidine with high yield and enantiomeric excess, demonstrating its applicability to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Stereoselective Reduction of Perfluoroalkyl N-Boc-Pyrrolidyl Ketones

The compound is pivotal in the reduction process to obtain chiral (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This reduction occurs with excellent diastereoselectivities and yields, emphasizing its importance in the synthesis of chiral molecules (Funabiki et al., 2008).

Synthesis of Chiral Pyrrolidine Derivatives

The compound's structure and synthesis methods provide insights into the creation of chiral pyrrolidine derivatives with potential antithrombin activity. This showcases its role in synthesizing enantiomerically pure compounds on a gram scale using FAM-catalytic methodology (Ayan et al., 2013).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

It is used in a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, showcasing its utility in the efficient and innovative synthesis of complex organic compounds. This method leverages the HBr byproduct in the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing a seamless and efficient synthetic route (Herath & Cosford, 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

Pyrrolidines, the class of compounds to which this molecule belongs, are often involved in interactions with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

Pyrrolidines are involved in various biochemical pathways. For instance, Δ1-pyrroline-5-carboxylate synthetase (P5CS), a key enzyme in the biosynthesis of proline, plays an essential role in plant responses to environmental stresses . The specific pathways affected by this compound would depend on its exact structure and biological targets.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects would depend on the compound’s mode of action and the specific biological processes it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

特性

IUPAC Name |

tert-butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFVBGZKFHSDQ-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)

![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2943611.png)

![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B2943613.png)

![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)